molecular formula C11H20O4 B13091505 Diethyl 3-methylhexanedioate CAS No. 55877-01-5

Diethyl 3-methylhexanedioate

Cat. No.: B13091505
CAS No.: 55877-01-5
M. Wt: 216.27 g/mol
InChI Key: FDSUGAPGCDNQAR-UHFFFAOYSA-N
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Description

Diethyl 3-methylhexanedioate is an organic compound with the molecular formula C11H20O4. It is an ester derived from 3-methylhexanedioic acid and ethanol. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3-methylhexanedioate can be synthesized through the esterification of 3-methylhexanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-methylhexanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce 3-methylhexanedioic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Hydrolysis: 3-methylhexanedioic acid and ethanol.

    Reduction: 3-methylhexanediol.

    Substitution: Depends on the nucleophile used.

Scientific Research Applications

Diethyl 3-methylhexanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 3-methylhexanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (ethanol) and form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Diethyl adipate: Similar structure but lacks the methyl group on the hexanedioate chain.

    Diethyl succinate: Shorter chain length with only four carbon atoms in the diester.

    Diethyl malonate: Contains two ester groups attached to a two-carbon chain.

Uniqueness: Diethyl 3-methylhexanedioate is unique due to the presence of the methyl group on the hexanedioate chain, which can influence its reactivity and the types of products formed in chemical reactions. This structural difference can also affect its physical properties and applications compared to other similar compounds.

Biological Activity

Diethyl 3-methylhexanedioate, also known as a diester of 3-methylhexanedioic acid, has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

This compound has the molecular formula C9H16O4C_9H_{16}O_4 and is classified as a diester. It is synthesized through the esterification of 3-methylhexanedioic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid. The reaction conditions involve heating under reflux to facilitate ester formation.

Chemical Structure

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H16O4C_9H_{16}O_4
Molecular Weight188.23 g/mol
CAS Number54576-13-5

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with various biological molecules and pathways. Research indicates that it may act as an enzyme substrate or inhibitor, influencing metabolic pathways.

Mechanism of Action:

  • Ester Hydrolysis: this compound can undergo hydrolysis to yield 3-methylhexanedioic acid and ethanol, which may have distinct biological effects.
  • Enzyme Interactions: Studies suggest that this compound may interact with specific enzymes, potentially affecting metabolic processes related to lipid metabolism and energy production .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Activity Studies:
    • A study conducted on the hydrolysis of various diesters, including this compound, revealed its potential as a substrate for lipases, highlighting its role in lipid metabolism .
  • Pharmacological Applications:
    • Research into drug development has identified this compound as a potential building block for pharmaceuticals aimed at treating metabolic disorders. Its structural properties allow for modifications that enhance bioactivity and selectivity against target enzymes .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
Dimethyl succinateDiesterModerate enzyme substrate
Dimethyl glutarateDiesterInvolved in metabolic pathways
This compoundDiesterPotential enzyme inhibitor

Properties

CAS No.

55877-01-5

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

diethyl 3-methylhexanedioate

InChI

InChI=1S/C11H20O4/c1-4-14-10(12)7-6-9(3)8-11(13)15-5-2/h9H,4-8H2,1-3H3

InChI Key

FDSUGAPGCDNQAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)CC(=O)OCC

Origin of Product

United States

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